molecular formula C12H16BrNO B12074802 1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine

1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine

Cat. No.: B12074802
M. Wt: 270.17 g/mol
InChI Key: FRYJVOWEQLHHGT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine is a substituted primary amine featuring a bromine atom at the meta-position and a cyclobutoxy group at the para-position of the phenyl ring. The cyclobutoxy substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from simpler alkoxy or halogenated analogs . This compound is structurally analogous to aryl-ethylamine derivatives, which are frequently employed as intermediates in pharmaceutical synthesis or ligands in catalysis .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

1-(3-bromo-4-cyclobutyloxyphenyl)ethanamine

InChI

InChI=1S/C12H16BrNO/c1-8(14)9-5-6-12(11(13)7-9)15-10-3-2-4-10/h5-8,10H,2-4,14H2,1H3

InChI Key

FRYJVOWEQLHHGT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC2CCC2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 4-cyclobutoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ethanamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
1-(4-Bromophenyl)ethan-1-amine C₈H₁₀BrN 199.07 Para-bromo Precursor for halogenated ligands
1-(3-Bromo-4-methoxyphenyl)-2-(3-fluorophenyl)ethan-1-amine C₁₅H₁₅BrFNO 324.19 Meta-bromo, para-methoxy, fluorophenyl Enhanced lipophilicity for drug design
1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine C₁₆H₁₈BrNO₂ 336.22 Meta-methoxy, ortho-bromo Dual alkoxy groups increase polarity
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine C₁₆H₁₆BrClNO₂ 385.67 Mixed halogens, meta-methoxy Potential antimicrobial activity

Key Observations :

  • Substituent Position : The meta-bromo and para-cyclobutoxy configuration in the target compound creates a unique electronic profile. Compared to para-bromo analogs (e.g., Br-MBA in ), the meta-substitution may reduce symmetry and alter dipole moments, affecting crystallization behavior.
  • Cyclobutoxy vs.

Comparison with Analogous Syntheses :

  • 1-(4-Trifluoromethylphenyl)ethan-1-amine (): Uses iodobenzene derivatives for lithium-halogen exchange in Et₂O. The cyclobutoxy group may require milder conditions due to steric hindrance.
  • Chiral 1-(Pyridin-2-yl)ethan-1-amine (): Employed transition metal-catalyzed dynamic asymmetric reductive amination (DARA). The target compound’s synthesis may lack enantiocontrol unless chiral auxiliaries are introduced.

Physicochemical Properties

  • Solubility: The cyclobutoxy group’s lipophilicity (logP ~2.5–3.0) likely reduces water solubility compared to methoxy analogs (e.g., C₁₆H₁₈BrNO₂ in , logP ~2.0).
  • Crystallinity : Bromine and cyclobutoxy groups may promote halogen bonding and van der Waals interactions, favoring crystalline packing. This contrasts with fluorinated analogs (e.g., F-MBA in ), where weaker F···X interactions reduce lattice stability.
  • Thermal Stability : Cyclobutane’s ring strain could lower decomposition temperatures relative to cyclohexyl or phenyl analogs .

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